
CRGDKGPDC-(cys-cys bridge) (peptide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CRGDKGPDC-(cys-cys bridge) (peptide), also known as iRGD peptide, is a cyclic peptide composed of nine amino acids. This peptide is known for its tumor-penetrating properties and is used extensively in cancer research and therapy. The peptide sequence is Cys-Arg-Gly-Asp-Lys-Gly-Pro-Asp-Cys, with a disulfide bridge between the two cysteine residues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CRGDKGPDC-(cys-cys bridge) (peptide) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Loading the first amino acid: onto the resin.
Deprotection: of the N-terminal protecting group.
Coupling: of the next amino acid using coupling reagents such as Oxyma Pure and tert-butyl ethyl carbodiimide (TBEC).
Repetition: of deprotection and coupling steps until the full peptide sequence is assembled.
Cleavage: of the peptide from the resin and formation of the disulfide bridge between the cysteine residues.
Industrial Production Methods
Industrial production of CRGDKGPDC-(cys-cys bridge) (peptide) follows similar SPPS protocols but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. The use of green solvents and efficient coupling reagents helps in making the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
CRGDKGPDC-(cys-cys bridge) (peptide) undergoes various chemical reactions, including:
Oxidation: Formation of the disulfide bridge between cysteine residues.
Reduction: Breaking of the disulfide bridge to yield free thiol groups.
Substitution: Modifications at specific amino acid residues to alter peptide properties.
Common Reagents and Conditions
Oxidation: Typically performed using mild oxidizing agents like iodine or air oxidation.
Reduction: Achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Utilizes specific reagents depending on the target residue, such as acylation or alkylation agents.
Major Products Formed
Oxidation: Formation of the cyclic peptide with a disulfide bridge.
Reduction: Linear peptide with free thiol groups.
Substitution: Modified peptides with altered functional groups.
Aplicaciones Científicas De Investigación
CRGDKGPDC-(cys-cys bridge) (peptide) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its ability to penetrate cell membranes and deliver therapeutic agents.
Medicine: Employed in cancer therapy for targeted drug delivery and imaging. .
Industry: Utilized in the development of novel drug delivery systems and diagnostic tools
Mecanismo De Acción
The mechanism of action of CRGDKGPDC-(cys-cys bridge) (peptide) involves a multi-step process:
Binding: The peptide initially binds to αv integrins on tumor cells and vasculature.
Cleavage: Proteases cleave the peptide to expose the CRGDK/R motif.
Interaction: The exposed motif binds to neuropilin-1 (NRP-1), facilitating tissue penetration and internalization
Comparación Con Compuestos Similares
CRGDKGPDC-(cys-cys bridge) (peptide) is unique due to its dual-targeting ability and enhanced tumor penetration. Similar compounds include:
RGD peptides: Bind to integrins but lack the enhanced penetration properties of iRGD.
Cyclic peptides: Share structural similarities but differ in their specific targeting and penetration capabilities
Propiedades
Fórmula molecular |
C35H57N13O14S2 |
|---|---|
Peso molecular |
948.0 g/mol |
Nombre IUPAC |
18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid |
InChI |
InChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40) |
Clave InChI |
YHTTWXCDIRTOQX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-[6-fluoro-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetamide](/img/structure/B10799619.png)

![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid;methane](/img/structure/B10799631.png)

![[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium](/img/structure/B10799651.png)


![N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B10799682.png)






